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Copper fluoroborate

Electroplating High-Speed Deposition Process Engineering

Copper fluoroborate (Cu(BF₄)₂, CAS 14735-84-3) is a copper(II) salt of tetrafluoroboric acid, commercially available as a highly water-soluble hydrate or concentrated aqueous solution. Primarily employed as the core electrolyte in high-speed acid copper electroplating baths, it serves as a critical material for industries requiring rapid metal deposition, such as printed circuit board (PCB) manufacturing and electroforming.

Molecular Formula B2CuF8
Molecular Weight 237.16 g/mol
CAS No. 14735-84-3
Cat. No. B3419579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper fluoroborate
CAS14735-84-3
Molecular FormulaB2CuF8
Molecular Weight237.16 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2]
InChIInChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2
InChIKeyHMUNZEYTSRPVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Fluoroborate (CAS 14735-84-3) in Electroplating: High-Current-Density Electrolyte for Rapid Deposition and Thick Coatings


Copper fluoroborate (Cu(BF₄)₂, CAS 14735-84-3) is a copper(II) salt of tetrafluoroboric acid, commercially available as a highly water-soluble hydrate or concentrated aqueous solution . Primarily employed as the core electrolyte in high-speed acid copper electroplating baths, it serves as a critical material for industries requiring rapid metal deposition, such as printed circuit board (PCB) manufacturing and electroforming [1][2].

Why Copper Sulfate Cannot Substitute for Copper Fluoroborate in High-Speed or Thick-Film Plating Applications


Copper fluoroborate plating baths enable operational parameters—specifically cathodic current density and metal ion concentration—that are unattainable with conventional acid copper sulfate electrolytes . Unlike copper sulfate systems, fluoroborate-based electrolytes exhibit significantly higher solution conductivity, permitting substantially elevated current densities without exceeding practical voltage limits or causing anode polarization [1]. Attempting to operate a copper sulfate bath at current densities required for high-speed PCB or electroforming applications often results in poor deposit quality, burning, or inefficient plating, making direct substitution infeasible for many high-throughput manufacturing processes [2].

Quantitative Performance Evidence: Copper Fluoroborate vs. Copper Sulfate and Pyrophosphate Baths


Maximum Cathodic Current Density: Fluoroborate Enables 400 A/ft² Operation for Accelerated Throughput

Copper fluoroborate electrolytes support operational cathodic current densities up to 400 A/ft² (approximately 40 A/dm²) [1]. This represents a 5- to 20-fold increase over typical acid copper sulfate baths, which are generally limited to 20–50 A/ft² (2–5 A/dm²) under standard operating conditions [2]. The elevated current density directly translates to proportionally faster copper deposition rates, enabling shorter plating cycle times and higher production throughput.

Electroplating High-Speed Deposition Process Engineering

Cathode Current Efficiency: Fluoroborate Baths Achieve Near-100% Efficiency for Maximized Metal Utilization

Copper fluoroborate plating baths demonstrate a cathode current efficiency of 99–100% [1]. In contrast, acid copper sulfate baths under similar high-current-density conditions often exhibit significantly lower cathode efficiencies due to increased hydrogen evolution side reactions [2]. This near-perfect efficiency ensures that nearly all applied electrical current contributes directly to copper deposition, minimizing energy waste and hydrogen embrittlement risks.

Electrochemistry Current Efficiency Process Optimization

Bath Conductivity: Fluoroborate Electrolytes Provide Higher Conductivity, Enabling Lower Tank Voltages

A copper fluoroborate bath formulated with 224 g/L Cu(BF₄)₂ and 25 g/L HBF₄ exhibits higher specific conductivity compared to a conventional acid copper sulfate bath containing 200–250 g/L CuSO₄·5H₂O and 50–75 g/L H₂SO₄ [1]. This enhanced conductivity allows for lower tank voltages (4–14 V) even when operating at elevated current densities, reducing overall power consumption and mitigating heating effects [2].

Electrolyte Conductivity Power Efficiency Electroplating

Copper Ion Concentration: Fluoroborate Enables Metal Ion Concentrations Over Double that of Sulfate Baths

Fluoroborate electrolytes can sustain dissolved copper ion concentrations exceeding 60 g/L as metal [1]. This is more than double the typical copper metal concentration achievable in acid sulfate baths, which are generally limited to approximately 25–30 g/L Cu²⁺ under operational conditions [2]. The higher metal ion reservoir directly supports the high current densities and deposition rates characteristic of fluoroborate systems.

Bath Chemistry Deposition Rate Electrolyte Formulation

Throwing Power: Fluoroborate Throwing Power is Lower than Pyrophosphate but Comparable to Sulfate

The throwing power (microdistribution capability) of copper fluoroborate baths is reported to be lower than that of pyrophosphate and cyanide systems, but comparable to or slightly lower than acid sulfate baths [1]. In a comparative study, the throwing power ranking (from highest to lowest) was: pyrophosphate > cyanide > sulfate > fluoroborate, with fluoroborate achieving a value of approximately 21% under optimized conditions (0.5 mol dm⁻³ Cu(BF₄)₂, 1.5 mol dm⁻³ HBF₄, 2 A dm⁻², 20°C) [2]. In contrast, sulfate baths achieved 80% throwing power under their respective optimized conditions [2].

Throwing Power Plating Uniformity Electroforming

Optimized Application Scenarios for Copper Fluoroborate Based on Quantified Performance Advantages


High-Speed Through-Hole Plating of Printed Circuit Boards (PCBs)

Copper fluoroborate baths are specifically suited for high-speed acid copper plating of PCB through-holes where rapid deposition is critical to manufacturing throughput [1]. The electrolyte's ability to operate at 125–400 A/ft² with near-100% cathode efficiency [2] enables complete via filling and trace plating in significantly reduced cycle times compared to conventional sulfate baths, directly addressing the productivity demands of modern electronics fabrication.

Electroforming of Thick Copper Components and Molds

The high metal ion concentration (>60 g/L Cu²⁺) [1] and exceptional current efficiency of copper fluoroborate baths make them the preferred electrolyte for electroforming applications requiring thick, stress-free copper deposits. These include the production of heat sinks, waveguide components, and injection molds where deposition rates achievable with sulfate systems would be economically prohibitive [2].

High-Speed Plating on Plastic (POP) for EMI/RFI Shielding

In applications requiring rapid electroless initiation followed by high-speed electrolytic buildup, such as EMI/RFI shielding on plastic enclosures, copper fluoroborate's high conductivity and tolerance for elevated current densities [1] permit shorter plating times and higher line speeds than acid sulfate alternatives, while maintaining acceptable deposit uniformity for shielding effectiveness requirements [2].

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